molecular formula C12H19NO B1268988 3-(Hexyloxy)aniline CAS No. 55792-43-3

3-(Hexyloxy)aniline

Cat. No. B1268988
CAS RN: 55792-43-3
M. Wt: 193.28 g/mol
InChI Key: NFUUFPNUOVKOIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Hexyloxy)aniline and related compounds involves multiple steps, including condensation reactions, catalytic hydrogenation, and the use of specific catalysts for functional group transformations. For instance, a practical synthesis method developed for a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, achieved an 82% yield using cheap and readily available starting materials, highlighting the potential for efficient industrial production (Zhang Qingwen, 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound, such as 4-methoxy-N-(3-phenylallylidene) aniline, utilizes advanced techniques like FTIR, NMR spectroscopy, and density functional theory. These analyses provide insights into the optimized geometrical structure, vibrational frequencies, and NMR shifts, affirming the correlation between experimental and calculated data (Kürşat Efil & Yunus Bekdemir, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of aniline derivatives are influenced by their functional groups. For instance, the presence of -SO3- and -OH groups in poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) significantly affects its conductivity and redox activity, making it suitable for applications such as dopamine detection (Shao-lin Mu, 2008).

Physical Properties Analysis

The physical properties of aniline derivatives, including thermal and optical behavior, are crucial for their application in materials science. The thermal and optical properties of non-symmetric liquid crystal dimers containing aniline segments have been studied, revealing that the polarizability and molecular size of terminal substituents significantly influence liquid crystalline properties (G. Yeap et al., 2011).

Chemical Properties Analysis

Aniline derivatives exhibit a wide range of chemical properties based on their structure and substituents. For example, the catalytic oxidation of phenolic and aniline compounds using Fe3O4 magnetic nanoparticles demonstrates the potential for environmental applications in removing pollutants from aqueous solutions (Shengxiao Zhang et al., 2009).

Scientific Research Applications

Catalytic Oxidation

  • Catalytic Activity in Oxidation Reactions: Fe(3)O(4) magnetic nanoparticles (MNPs) have been used successfully to remove phenol and aniline compounds from aqueous solutions. The study demonstrates the potential of these MNPs in catalyzing the degradation of phenolic and aniline compounds, which may include derivatives like 3-(Hexyloxy)aniline (Shengxiao Zhang et al., 2009).

Aniline Derivatives in Chemical Sensing

  • NH3 Gas Sensors: Research on aniline reduced graphene oxide for NH3 gas sensors shows that aniline derivatives can be effective in creating sensitive materials for gas detection. This highlights the potential use of this compound in similar applications (Xiaolu Huang et al., 2013).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates: Aniline derivatives are key in synthesizing various pharmaceutical intermediates. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline involves an aniline derivative as a starting material, suggesting the utility of this compound in similar syntheses (Zhang Qingwen, 2011).

Polymer Chemistry

  • Synthesis of Polyaniline Derivatives: Research on meta-substituted polyaniline derivatives, such as poly[3-(ω-hydroxyhexoxy)aniline], showcases the versatility of aniline derivatives in creating conductive polymers with enhanced solubility in organic solvents. This indicates a potential area for this compound in polymer chemistry (L. Xu et al., 2001).

Environmental Applications

  • Degradation of Aniline Compounds: Studies on the degradation of aniline using bacterial strains like Delftia sp. AN3 provide insight into the environmental management of aniline compounds. These findings may be relevant to the degradation processes of this compound derivatives in environmental contexts (Z. Liu et al., 2002).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction . It also causes serious eye damage, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Specific safety and hazard information for 3-(Hexyloxy)aniline is not provided in the search results.

properties

IUPAC Name

3-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUUFPNUOVKOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349550
Record name 3-(hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55792-43-3
Record name 3-(hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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